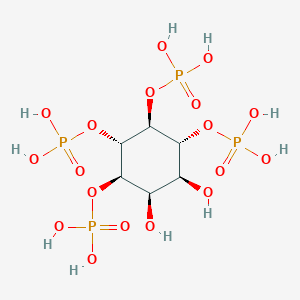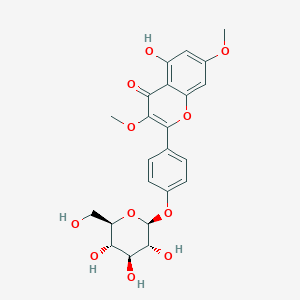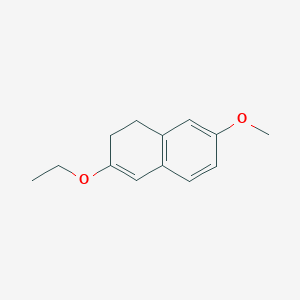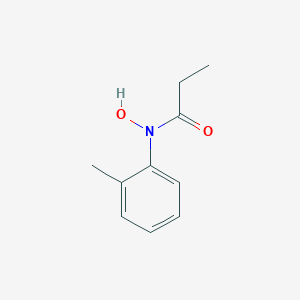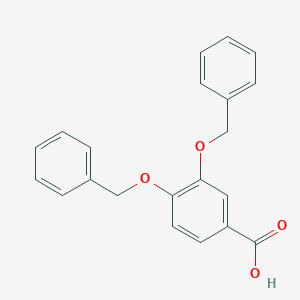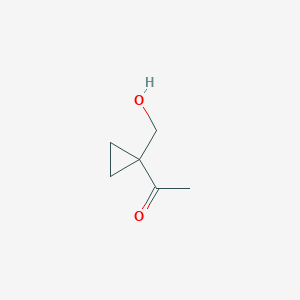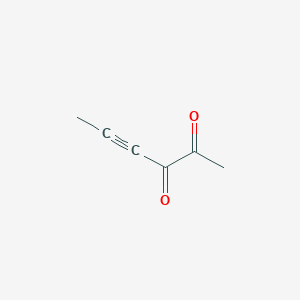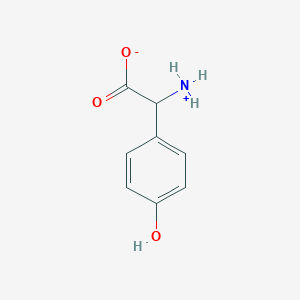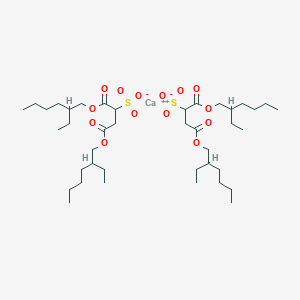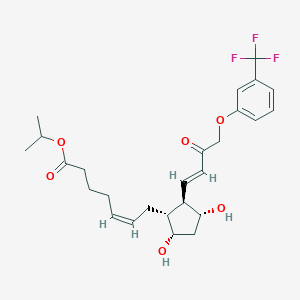
15-Keto Travoprost
作用机制
15-酮特拉沃普罗斯的作用机制涉及其与眼睛中的前列腺素 F 受体的相互作用。施用后,该化合物通过角膜吸收并水解成其活性形式。 然后,这种活性形式与前列腺素 F 受体结合,增加眼房水的流出,从而降低眼压 .
生化分析
Biochemical Properties
15-Keto Travoprost plays a significant role in biochemical reactions related to ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F2α receptor, where this compound acts as an agonist . This interaction leads to the activation of signaling pathways that facilitate the reduction of intraocular pressure. Additionally, this compound undergoes metabolic transformations involving enzymes such as esterases and oxidoreductases, which convert it into its active form .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In ocular cells, it influences cell signaling pathways that regulate aqueous humor dynamics. The compound has been shown to reduce intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway . This effect is mediated by the activation of prostaglandin F2α receptors, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause mild hyperemia in some cases, indicating its impact on vascular cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to prostaglandin F2α receptors on the surface of ocular cells . Upon binding, it activates G-protein coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol pathway. This activation results in the modulation of ion channels and the relaxation of ciliary muscle cells, thereby increasing the outflow of aqueous humor . Additionally, this compound undergoes hydrolysis to form its active metabolite, which further enhances its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with its intraocular pressure-lowering effects maintained over several days of treatment . It is sensitive to light and requires storage under specific conditions to prevent degradation . Long-term studies have indicated that this compound maintains its efficacy in reducing intraocular pressure without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively reduce intraocular pressure without causing significant adverse effects . Higher doses may lead to toxic effects such as ocular irritation and inflammation . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound undergoes hydrolysis by esterases to form its active free acid, which then interacts with prostaglandin F2α receptors . Additionally, it is metabolized by oxidoreductases, leading to the formation of various metabolites that contribute to its overall pharmacological effects . These metabolic transformations are crucial for the compound’s bioavailability and therapeutic efficacy.
准备方法
15-酮特拉沃普罗斯的合成涉及多个步骤,从母体化合物特拉沃普罗斯开始。合成路线通常包括特拉沃普罗斯的氧化形成15-酮氟前列醇。 该过程涉及在受控条件下使用特定的氧化剂,以确保在第15位选择性形成酮基 .
15-酮特拉沃普罗斯的工业生产方法旨在最大限度地提高产量和纯度。这些方法通常涉及使用高效液相色谱 (HPLC) 进行纯化和质量控制。 反应条件经过优化以保持化合物的稳定性,并防止在合成过程中降解 .
化学反应分析
15-酮特拉沃普罗斯会发生各种化学反应,包括:
氧化: 其合成中涉及的主要反应,其中特拉沃普罗斯被氧化形成15-酮特拉沃普罗斯。
还原: 虽然不太常见,但还原反应可用于进一步修饰化合物。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
15-酮特拉沃普罗斯具有多种科学研究应用:
化学: 它被用作分析化学中的参考化合物,用于开发新的合成方法和分析技术。
生物学: 该化合物被研究以了解其对细胞过程的影响及其在调节生物途径中的潜在作用。
相似化合物的比较
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
| Record name | 15-Keto travoprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-KETO TRAVOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


